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Compound of Interest

5-fluorobenzofuran-2-carboxylic
Acid

Cat. No.: B182059

Compound Name:

An In-depth Technical Guide to 5-
Fluorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and
biological properties of 5-fluorobenzofuran-2-carboxylic acid. The information is compiled
from predictive data and literature on analogous compounds, intended to serve as a
foundational resource for research and development.

Core Physical and Chemical Properties

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound. While specific
experimental data for this molecule is limited in publicly available literature, its core properties
can be summarized based on chemical database predictions and data from structurally similar
compounds.

Table 1: General and Physicochemical Properties
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Property Value Source
CAS Number 89197-62-6 [1]
Molecular Formula CoHsFOs3 [1]
Molecular Weight 180.13 g/mol [1]
Appearance White solid [1]
Boiling Point 317.0 £ 22.0 °C (Predicted) [1]
Density 1.463 + 0.06 g/cm? (Predicted) [1]
pKa 2.95 + 0.30 (Predicted) [1]

| Storage Temp. | 2-8°C |[1] |

Table 2: Structural Identifiers

Identifier Type Value
— InChI=1S/C9H5F03/c10-6-1-2-7-5(3-6)4-
n
8(13-7)9(11)12/h1-4H,(H,11,12)
InChlKey HITUZQPFDWNUHA-UHFFFAOYSA-N

| SMILES | C1=CC2=C(C=C1F)C=C(02)C(=0)O |

Solubility Profile Quantitative solubility data for 5-fluorobenzofuran-2-carboxylic acid is not
readily available. However, based on its structure—a moderately polar aromatic carboxylic acid
—a general solubility profile can be inferred. It is expected to have limited solubility in non-polar
solvents like hexanes and toluene. Its solubility should be greater in polar aprotic solvents such
as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in polar protic
solvents like methanol and ethanol. As a carboxylic acid, its solubility in aqueous solutions is
expected to be significantly enhanced by conversion to a salt through deprotonation with a
suitable base.

Spectroscopic Profile
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Detailed experimental spectra for 5-fluorobenzofuran-2-carboxylic acid are not widely
published. The following sections describe the expected spectral characteristics based on its
functional groups and structure.

Infrared (IR) Spectroscopy An FTIR spectrum is available for this compound, though specific
peak values are not detailed in the search results. The spectrum is expected to show
characteristic absorption bands for its functional groups:

o O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3500-2500
cm~1, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1680
cm~1, indicative of the carbonyl group in an aromatic carboxylic acid.

e C-O Stretch: A peak in the 1320-1210 cm~* region corresponding to the C-O stretching of the
carboxylic acid.

e Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm~! range.
o C-F Stretch: A strong absorption band typically found in the 1250-1000 cm~1 region.

NMR Spectroscopy Specific *H and 3C NMR chemical shift data for 5-fluorobenzofuran-2-
carboxylic acid are not available in the reviewed literature. The expected shifts can be
estimated based on general principles and data from analogous compounds.

e 1H NMR:

o -COOH Proton: A broad singlet is expected far downfield, typically between & 10.0-13.2
ppm, which may or may not be observed depending on the solvent and concentration.

o Aromatic Protons: The four protons on the benzofuran ring system would appear in the
aromatic region (6 7.0-8.5 ppm). The fluorine atom and the heterocyclic ring will influence
their precise shifts and give rise to complex splitting patterns due to *H-tH and *H-°F
coupling.

e 13C NMR:
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o Carbonyl Carbon (-COOH): This quaternary carbon is expected to appear in the o 165-180
ppm range.

o Aromatic and Heterocyclic Carbons: Nine distinct signals are expected in the aromatic
region (approximately & 100-165 ppm). The carbon directly bonded to the fluorine atom
will show a large C-F coupling constant. The chemical shifts will be influenced by the
electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-
donating effect of the furan oxygen.

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of 5-fluorobenzofuran-2-carboxylic acid is
not explicitly available in the searched literature. However, a plausible and efficient two-step
synthesis can be proposed based on standard methodologies for benzofuran formation,
starting from the commercially available 5-fluorosalicylaldehyde. This proposed method
involves an initial condensation to form the ethyl ester, followed by hydrolysis to yield the final
carboxylic acid.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate This step involves the reaction of
5-fluorosalicylaldehyde with diethyl bromomalonate in the presence of a base, followed by
hydrolysis and decarboxylation, or more directly via a Perkin or related condensation. A
common modern approach is the reaction with an ethyl haloacetate.

e Reagents and Materials:

o

5-Fluorosalicylaldehyde

o Ethyl bromoacetate

o Potassium carbonate (K2COs) or Cesium carbonate (Cs2CO3)
o N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

o Ethyl acetate (EtOAC)

o Brine (saturated NacCl solution)

o Anhydrous sodium sulfate (Na2SOa)
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o Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary
evaporator

e Procedure:
o To a round-bottom flask, add 5-fluorosalicylaldehyde (1.0 eq).
o Dissolve the aldehyde in DMF or a mixture of DMF/MeCN.
o Add potassium carbonate (or cesium carbonate, ~2.0 eq) to the solution.
o Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the stirring mixture at room temperature.
o Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).

o Maintain the reflux for several hours (e.g., 4-12 hours), monitoring the reaction's progress
by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.
o Pour the mixture into cold water and extract with ethyl acetate (3x).
o Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to afford Ethyl 5-
fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to 5-Fluorobenzofuran-2-carboxylic acid This step involves a standard
ester hydrolysis using a base.

o Reagents and Materials:
o Ethyl 5-fluorobenzofuran-2-carboxylate

o Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b182059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Ethanol (EtOH) or Tetrahydrofuran (THF)

Deionized water

(¢]

[¢]

Hydrochloric acid (HCI), concentrated or 1M solution

[¢]

Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel

Procedure:

o Dissolve the Ethyl 5-fluorobenzofuran-2-carboxylate from Step 1 in a mixture of ethanol (or
THF) and water.

o Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) to the flask.

o Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete
consumption of the starting ester.

o Cool the reaction mixture to room temperature and remove the organic solvent
(ethanol/THF) under reduced pressure.

o Dilute the remaining aqueous solution with water and cool in an ice bath.

o Acidify the solution by slowly adding HCI until the pH is ~1-2.

o Collect the resulting precipitate by vacuum filtration using a Blichner funnel.
o Wash the solid product with cold deionized water to remove inorganic salts.

o Dry the solid under a vacuum to yield the final product, 5-fluorobenzofuran-2-carboxylic
acid.
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Step 1: Ester Formation
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Step 2: Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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